N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis Techniques
Cyclization of Oxime Derivatives : Research by Vijn et al. (1993) discussed the cyclization of oxime derivatives of 5-oxoalkanenitriles to synthesize various pyridines, which may be relevant for the synthesis of compounds similar to N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide.
Use of α-Enones in Heterocyclic Synthesis : The study by Al-Shiekh et al. (2004) explored the use of specific enones in the synthesis of new heterocyclic compounds, which could be a method applicable to compounds like N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide.
Chemical Properties and Reactions
Pyrimidine Derivatives Synthesis : Zhao (2002) investigated the synthesis of pyrimidine derivatives, a process that might be relevant to the synthesis or properties of the compound (Zhao, 2002).
Catalytic Properties of Related Compounds : Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst, which shares a structural similarity with N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide (Liu et al., 2014).
Biological and Medicinal Research
Anticonvulsant Activity of Similar Compounds : Afolabi and Okolie (2013) researched the anticonvulsant activity of N-(substituted)-4-aminobenzamides, which could be relevant to understanding the biological activity of N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide (Afolabi & Okolie, 2013).
Pyrimidinyl Nitronyl Nitroxides Synthesis : Brough et al. (2006) studied the synthesis of pyrimidinyl nitronyl nitroxides, a research area that may be related to compounds with similar structures (Brough et al., 2006).
properties
Product Name |
N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide |
---|---|
Molecular Formula |
C25H32N4O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-pyridin-2-ylpentanediamide |
InChI |
InChI=1S/C25H32N4O3/c1-18-13-14-21(16-19(18)2)29(17-24(31)27-20-8-3-4-9-20)25(32)12-7-11-23(30)28-22-10-5-6-15-26-22/h5-6,10,13-16,20H,3-4,7-9,11-12,17H2,1-2H3,(H,27,31)(H,26,28,30) |
InChI Key |
DTRXTLSLMZNMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)CCCC(=O)NC3=CC=CC=N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.